REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[N:11]1([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>CN(C=O)C>[CH3:1][C:2]1[N:7]=[C:6]([C:8]([N:14]2[CH2:13][CH2:12][N:11]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:16][CH2:15]2)=[O:10])[CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
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2.15 g
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Type
|
reactant
|
Smiles
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CC1=CC=CC(=N1)C(=O)O
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Name
|
|
Quantity
|
3.21 g
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Type
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reactant
|
Smiles
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N1(CCNCC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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45 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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4.24 g
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Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
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CCN=C=NCCCN(C)C
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Type
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CUSTOM
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Details
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After stirring for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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After the solvent was removed under reduced pressure from the reaction mixture
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Type
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ADDITION
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Details
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water was added to the residue
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica gel (methylene chloride-ethanol=30:1)
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |